molecular formula C14H11N3O4S B3370762 N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]benzamide CAS No. 5197-09-1

N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]benzamide

Cat. No. B3370762
CAS RN: 5197-09-1
M. Wt: 317.32 g/mol
InChI Key: KTHKNTXDSYSCOS-UHFFFAOYSA-N
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Description

“N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]benzamide” is a chemical compound with the molecular formula C14H11N3O4S . It has been mentioned in scientific literature related to drug discovery .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide group attached to a nitrophenol moiety . The exact structure analysis is not available in the retrieved sources.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 317.32 . Other physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Cancer Research

  • PITENIN-1 Development: N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]benzamide, known as PITENIN-1, has shown promising in vitro and in vivo anti-cancer activity. A study focused on optimizing PITENIN-1 by replacing the central thiourea unit with a 1,2,3-triazole, leading to improved liver microsomal stability, drug likeness, and toxicity towards cancer cells (Yadagiri Kommagalla et al., 2014).

Antimicrobial Activity

  • Synthesis and Evaluation of Derivatives: A series of N-(2-hydroxy-4-nitro/aminophenyl)benzamide and phenylacetamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibited a broad spectrum of activity against various microorganisms, including drug-resistant strains (T. Ertan et al., 2007).
  • Antibacterial and Antifungal Activity: Certain derivatives of this compound demonstrated significant in vitro antibacterial and antifungal activity. These include compounds like N1, N3-bis (benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamides (Saleh K Ihmaid et al., 2013).

Chemical Processes and Applications

  • Oxidation Processes: The oxidation of N-(2-hydroxy-4-nitrophenyl)benzamide by the CuII/trimethylamine N-oxide couple has been studied. This research provides insights into the oxidation processes of this compound, highlighting its potential in various chemical applications (O. Reinaud et al., 1991).

Environmental Applications

  • Algae Growth Inhibition: Alkoxyl thiourea derivatives, including this compound, were investigated for their potential to inhibit algae growth in aquatic environments. This research contributes to the understanding of eutrophication control methods (Nor et al., 2015).

Miscellaneous Applications

  • Synthesis and Characterization of Complexes: The synthesis and characterization of metal complexes of 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives have been studied, revealing potential applications in material science and coordination chemistry (G. Binzet et al., 2009).
  • Cyanide Detection: N-nitrophenyl benzamide derivatives, structurally similar to this compound, have been developed as chemosensors for cyanide detection in aqueous environments. This application is crucial for environmental monitoring and safety (Yue Sun et al., 2009).

Safety and Hazards

The specific safety and hazard information for “N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]benzamide” is not provided in the retrieved sources .

properties

IUPAC Name

N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c18-12-8-10(17(20)21)6-7-11(12)15-14(22)16-13(19)9-4-2-1-3-5-9/h1-8,18H,(H2,15,16,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHKNTXDSYSCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393704
Record name N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5197-09-1
Record name N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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